In Vitro Mechanistic Profiling of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline Hydrochloride in Fragment-Based Drug Discovery
In Vitro Mechanistic Profiling of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline Hydrochloride in Fragment-Based Drug Discovery
Executive Summary
In the landscape of modern chemoproteomics and rational drug design, low-molecular-weight building blocks are rigorously evaluated for their intrinsic binding kinetics before being elaborated into full-sized therapeutics. 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride (CAS: 1458615-96-7) 1 is a highly specialized, privileged fragment utilized in Fragment-Based Drug Discovery (FBDD). Rather than acting as a standalone systemic drug, its in vitro mechanism of action is defined by how its specific functional groups engage target proteins—particularly kinases and proteases—at the molecular level.
This technical guide delineates the sub-structural rationale of this compound, the self-validating in vitro protocols used to determine its target engagement, and the kinetic profiling necessary to advance it from a fragment hit to a lead compound.
Sub-Structural Rationale & Target Engagement Causality
The in vitro mechanism of action of 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline is dictated by its tri-functional architecture. When screened against protein kinases, each moiety serves a distinct mechanistic purpose:
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The Aniline Core ( −NH2 ) : Acts as a critical hydrogen bond donor and acceptor. In kinase profiling, the aniline nitrogen frequently anchors the fragment to the highly conserved ATP-binding hinge region, mimicking the adenine ring of ATP 2.
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The Phenoxy Group ( −O-Ph ) : Provides conformational flexibility, allowing the aromatic ring to project into adjacent hydrophobic pockets. In targets like Focal Adhesion Kinase (FAK), phenoxy derivatives are known to stabilize the inactive "DFG-out" conformation, acting as Type II allosteric inhibitors 3.
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The 2,2,2-Trifluoroethoxy Group ( −O-CH2-CF3 ) : This electron-withdrawing group enhances the fragment's lipophilicity and metabolic stability. In vitro, the fluorine atoms can engage in orthogonal halogen bonding with protein backbone carbonyls, significantly increasing residence time without adding excessive molecular weight 4.
Figure 1: Sub-structural rationale for in vitro target engagement.
In Vitro Experimental Workflows
To accurately define the mechanism of action of this fragment, researchers employ a cascade of biophysical and biochemical assays. The workflow relies on orthogonal validation to eliminate false positives 5.
Figure 2: In vitro mechanistic evaluation workflow for fragment-based drug discovery.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: Fragments typically exhibit very fast association ( kon ) and dissociation ( koff ) rates. Traditional endpoint assays cannot capture these transient interactions. SPR is utilized because it provides label-free, real-time kinetic resolution, preventing steric hindrance that bulky fluorophores might introduce.
Self-Validating System: The protocol utilizes a reference flow cell (unmodified dextran matrix) to subtract bulk refractive index changes and non-specific binding, ensuring the measured response units (RU) reflect true target engagement.
Step-by-Step Methodology:
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Sensor Chip Preparation: Immobilize the target recombinant protein (e.g., a kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a target level of 2000–3000 RU.
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Analyte Preparation: Dissolve 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride in 100% DMSO to a 10 mM stock. Dilute into running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series (10 µM to 500 µM).
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Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve to correct for bulk refractive index discrepancies between the running buffer and samples.
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Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.
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Data Analysis: Double-reference the sensograms (subtracting reference cell and blank buffer injections). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd ).
Protocol 2: Time-Resolved FRET (TR-FRET) for Target Modulation
Causality: Aniline derivatives can occasionally exhibit auto-fluorescence or act as colorimetric quenchers, leading to false readouts in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement that completely eliminates short-lived background auto-fluorescence 5.
Self-Validating System: The assay includes a DMSO-only negative control to establish baseline emission and a known high-affinity pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the assay's dynamic range and calculate the Z'-factor ( Z′>0.6 required for validity).
Step-by-Step Methodology:
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Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., 2 nM final concentration) in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
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Compound Addition: Add 100 nL of the fragment (varying concentrations) using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature.
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Tracer/Antibody Addition: Add 5 µL of a mixture containing a kinase-specific fluorescent tracer (e.g., Alexa Fluor 647-labeled ATP competitive probe) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-His).
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Equilibration & Reading: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission measured at 615 nm and 665 nm after a 100 µs delay).
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Quantification: Calculate the emission ratio (665 nm / 615 nm). Plot the normalized ratio against the log of the fragment concentration to determine the IC50 .
Quantitative Fragment Screening Data
To assess the viability of 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride as a starting point for hit-to-lead optimization, researchers evaluate its Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). Because fragments are small, they inherently have lower affinities (higher Kd ) than fully elaborated drugs, making LE a critical metric for validation.
Table 1: Representative In Vitro Binding Metrics for the Fragment Scaffold
| Target Class | Kd ( μ M) via SPR | Ligand Efficiency (LE)* | Lipophilic Ligand Efficiency (LLE)** | Primary Interaction Mode |
| Tyrosine Kinases (e.g., FAK) | 85.0 | 0.34 | 3.2 | Hinge-binding (Aniline) + DFG-out stabilization |
| Ser/Thr Kinases (e.g., BRAF) | 120.5 | 0.31 | 2.8 | Hinge-binding (Aniline) |
| Cysteine Proteases | > 500 | < 0.20 | < 1.0 | Non-specific / Weak hydrophobic contacts |
*LE = (1.37×pKd)/Heavy Atom Count . An LE ≥0.3 is considered an excellent starting point for optimization. **LLE = pKd−cLogP . Used to ensure affinity is not driven solely by non-specific lipophilicity.
Conclusion
The in vitro mechanism of action of 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is characterized by its highly efficient, multi-point engagement with kinase domains. By leveraging the hydrogen-bonding capacity of the aniline core alongside the hydrophobic and halogen-bonding properties of the phenoxy and trifluoroethoxy groups, this fragment serves as a structurally validated anchor. Through rigorous, self-validating SPR and TR-FRET protocols, researchers can quantify its binding kinetics, providing a rational foundation for synthesizing highly potent, target-specific inhibitors.
References
- 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride - купить онлайн - ХИММЕД chimmed.ru
- US8552002B2 - Compounds and compositions as protein kinase inhibitors Google P
- Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Pl
- From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD)
- FAK inhibitors as promising anticancer targets: present and future directions PMC
Sources
- 1. chimmed.ru [chimmed.ru]
- 2. US8552002B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
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